molecular formula C11H11BrO4S B4972081 ethyl (2E)-3-[(4-bromophenyl)sulfonyl]prop-2-enoate

ethyl (2E)-3-[(4-bromophenyl)sulfonyl]prop-2-enoate

Cat. No.: B4972081
M. Wt: 319.17 g/mol
InChI Key: DNAFLOXBYHSJET-BQYQJAHWSA-N
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Description

Ethyl (2E)-3-[(4-bromophenyl)sulfonyl]prop-2-enoate is an organic compound with the molecular formula C11H11BrO4S It is a derivative of ethyl acrylate, where the acrylate moiety is substituted with a 4-bromophenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-3-[(4-bromophenyl)sulfonyl]prop-2-enoate typically involves the reaction of ethyl acrylate with 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

C2H5O2CCH=CH2+BrC6H4SO2ClC2H5O2CCH=CHSO2C6H4Br+HCl\text{C}_2\text{H}_5\text{O}_2\text{CCH=CH}_2 + \text{BrC}_6\text{H}_4\text{SO}_2\text{Cl} \rightarrow \text{C}_2\text{H}_5\text{O}_2\text{CCH=CHSO}_2\text{C}_6\text{H}_4\text{Br} + \text{HCl} C2​H5​O2​CCH=CH2​+BrC6​H4​SO2​Cl→C2​H5​O2​CCH=CHSO2​C6​H4​Br+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-3-[(4-bromophenyl)sulfonyl]prop-2-enoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The double bond can be reduced to form the corresponding saturated compound.

    Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Nucleophilic substitution: Formation of substituted ethyl (2E)-3-[(4-substituted phenyl)sulfonyl]prop-2-enoates.

    Reduction: Formation of ethyl 3-[(4-bromophenyl)sulfonyl]propanoate.

    Oxidation: Formation of ethyl (2E)-3-[(4-bromophenyl)sulfonyl]prop-2-enoic acid.

Scientific Research Applications

Ethyl (2E)-3-[(4-bromophenyl)sulfonyl]prop-2-enoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to undergo various chemical modifications.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (2E)-3-[(4-bromophenyl)sulfonyl]prop-2-enoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromophenylsulfonyl group can enhance its binding affinity to certain molecular targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(4-bromophenyl)acrylate: Similar structure but lacks the sulfonyl group.

    Ethyl (2-bromophenyl)acetate: Contains a bromophenyl group but differs in the position of the bromine atom and the absence of the sulfonyl group.

Uniqueness

Ethyl (2E)-3-[(4-bromophenyl)sulfonyl]prop-2-enoate is unique due to the presence of both the bromophenyl and sulfonyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and applications in various fields.

Properties

IUPAC Name

ethyl (E)-3-(4-bromophenyl)sulfonylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO4S/c1-2-16-11(13)7-8-17(14,15)10-5-3-9(12)4-6-10/h3-8H,2H2,1H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNAFLOXBYHSJET-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CS(=O)(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/S(=O)(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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